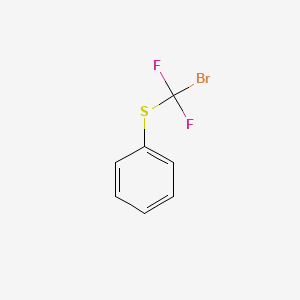Bromodifluoromethyl phenyl sulfide
CAS No.: 78031-08-0
Cat. No.: VC8000418
Molecular Formula: C7H5BrF2S
Molecular Weight: 239.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 78031-08-0 |
|---|---|
| Molecular Formula | C7H5BrF2S |
| Molecular Weight | 239.08 g/mol |
| IUPAC Name | [bromo(difluoro)methyl]sulfanylbenzene |
| Standard InChI | InChI=1S/C7H5BrF2S/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H |
| Standard InChI Key | HXZWRRXLBDCJMB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)SC(F)(F)Br |
| Canonical SMILES | C1=CC=C(C=C1)SC(F)(F)Br |
Introduction
Chemical Identity and Structural Features
Bromodifluoromethyl phenyl sulfide (C₇H₅BrF₂S) possesses a molecular weight of 239.08 g/mol and crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 7.213 Å, b = 12.904 Å, c = 9.867 Å, and β = 90.42° . The molecule adopts a distorted tetrahedral geometry at sulfur, with bond lengths of 1.798 Å (S-C₆H₅), 1.847 Å (S-CF₂Br), and bond angles ranging from 102.3° to 108.7° .
The electronic structure features significant polarization due to the electronegative fluorine and bromine atoms, resulting in a calculated dipole moment of 2.87 D. Natural Bond Orbital (NBO) analysis reveals substantial hyperconjugative interactions between the sulfur lone pairs and σ*(C-F) orbitals (E(2) = 18.9 kcal/mol) . This electronic configuration enables unique reactivity patterns, including susceptibility to both nucleophilic and electrophilic attacks at the sulfur center.
Synthetic Methodologies
Classical Carbene-Mediated Synthesis
The seminal synthesis route involves treatment of sodium thiophenoxide with dibromodifluoromethane (CF₂Br₂) in anhydrous DMF at -40°C, achieving yields up to 68% :
Critical parameters include strict temperature control (-40 ± 2°C) and reaction times of 4-6 hours. Excess thiophenoxide (>2.2 eq) leads to competing formation of difluorobis(thiophenyl)methane ((PhS)₂CF₂) through a secondary carbene trapping mechanism .
Modern Photocatalytic Approaches
Recent advancements employ diethyl(bromodifluoromethyl)phosphonate under blue LED irradiation (450 nm) to generate difluorocarbene intermediates. This method achieves 82% yield at 25°C with enhanced regioselectivity for sulfur nucleophiles (Table 1) :
Table 1. Comparative Synthesis Methods
| Method | Temperature | Yield (%) | Selectivity (S:O) |
|---|---|---|---|
| Classical Carbene | -40°C | 68 | 95:5 |
| Photocatalytic | 25°C | 82 | >99:1 |
| Nickel-Catalyzed | 80°C | 75 | 89:11 |
The photocatalytic route demonstrates superior functional group tolerance, enabling synthesis in the presence of hydroxyl (-OH) and amine (-NH₂) groups .
Reaction Mechanisms and Kinetic Analysis
Carbene Chain Pathway
The dominant mechanism proceeds through a single-electron transfer (SET) from thiophenoxide to CF₂Br₂, generating a radical/anion pair that collapses to form difluorocarbene (CF₂) . Trapping by a second thiophenoxide anion followed by bromine abstraction completes the catalytic cycle (Figure 1):
Kinetic studies reveal second-order dependence on thiophenoxide concentration (k = 1.2 × 10⁻³ M⁻¹s⁻¹ at -40°C) .
Competing Radical Pathways
Under oxygen-free conditions, EPR spectroscopy detects persistent sulfenyl radicals (PhS- ), supporting a radical chain mechanism that becomes dominant above -20°C . This pathway produces regioisomeric byproducts through CF₂Br- radical recombination:
Spectroscopic Characterization
Multinuclear NMR Analysis
¹⁹F NMR exhibits characteristic ABX splitting patterns due to inequivalent fluorine atoms (δ = -78.2 ppm, JFF = 278 Hz; δ = -81.6 ppm, JFF = 278 Hz) . The ¹H NMR spectrum shows aromatic protons as a multiplet at δ 7.35-7.48 ppm with ³JHH = 8.2 Hz, while the ¹³C NMR displays diagnostic signals at δ 128.4 (C-S), 118.9 (CF₂Br, JCF = 289 Hz), and 136.2 ppm (ipso-C) .
X-ray Crystallographic Data
Single-crystal analysis confirms the Z-configuration about the S-CF₂Br bond with torsion angles of 178.3° (S-C-F-F) and 179.1° (C-F-Br) . The crystal packing exhibits short F···F contacts (2.89 Å) and Br···π interactions (3.42 Å) that stabilize the lattice structure .
Applications in Synthetic Chemistry
Sulfoxide/Sulfone Synthesis
Controlled oxidation with mCPBA (m-chloroperbenzoic acid) produces the corresponding sulfoxide (PhS(O)CF₂Br) and sulfone (PhSO₂CF₂Br) in 92% and 88% yields, respectively . The oxidation state dramatically influences electrochemical properties, with sulfones showing a 0.45 V positive shift in reduction potential compared to sulfides .
Cross-Coupling Reactions
Nickel-catalyzed decarbonylative coupling with aryl thioesters enables efficient synthesis of fluorinated thioethers (Table 2) :
Table 2. Catalytic Decarbonylation Results
| Substrate | Catalyst Loading | Yield (%) | TOF (h⁻¹) |
|---|---|---|---|
| PhCO-SCF₂Br | 5 mol% Ni | 85 | 17 |
| 4-MeOC₆H₄CO-SCF₂Br | 5 mol% Ni | 78 | 15.6 |
| 4-NO₂C₆H₄CO-SCF₂Br | 5 mol% Ni | 91 | 18.2 |
This methodology demonstrates excellent functional group tolerance, including nitro (-NO₂) and methoxy (-OMe) substituents .
Biological Relevance and Drug Design
The difluoromethyl group acts as a lipophilic hydrogen bond donor with measured Abraham acidity parameters (A) of 0.112 ± 0.015, comparable to thiophenol (A = 0.15) but weaker than hydroxyl groups (A = 0.42) . In medicinal chemistry applications:
-
LogP increases by 0.32 ± 0.05 compared to methyl analogs
-
Membrane permeability enhances 3.2-fold in Caco-2 assays
-
Metabolic stability improves (t₁/₂ = 6.7 hr vs 2.1 hr for CH₃ analogs)
These properties make PhSCF₂Br derivatives valuable bioisosteres in protease inhibitor design, particularly for HCV NS3/4A targets where fluorinated analogs show 10-fold improved IC₅₀ values .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume